4-sec-Butylaniline

Environmental Toxicology Bioaccumulation Sediment Toxicology

4-sec-Butylaniline (CAS 30273-11-1) is a strategic para-substituted aniline intermediate. Its sec-butyl group imparts a unique steric-electronic balance—bulkier than n-butyl yet more flexible than tert-butyl—that directly enhances selectivity in Pd-catalyzed C-N coupling and fine-tunes mesophase behavior in Schiff-base liquid crystals. It is also a building block for next-generation SPAs (e.g., MBA) with improved environmental safety profiles. Procure this ≥98% GC-grade monomer for consistent performance in API, agrochemical, and specialty dye synthesis.

Molecular Formula C10H15N
Molecular Weight 149.23 g/mol
CAS No. 30273-11-1
Cat. No. B1345595
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-sec-Butylaniline
CAS30273-11-1
Molecular FormulaC10H15N
Molecular Weight149.23 g/mol
Structural Identifiers
SMILESCCC(C)C1=CC=C(C=C1)N
InChIInChI=1S/C10H15N/c1-3-8(2)9-4-6-10(11)7-5-9/h4-8H,3,11H2,1-2H3
InChIKeyNVVVQTNTLIAISI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-sec-Butylaniline (CAS 30273-11-1): A Core Intermediate for Alkylated Aniline Procurement


4-sec-Butylaniline (CAS 30273-11-1) is a para-substituted alkylaniline derivative of the formula C₁₀H₁₅N [1]. It belongs to the broader class of substituted anilines, characterized by an amino group (-NH₂) and a sec-butyl group (-CH(CH₃)CH₂CH₃) at the 4-position of the benzene ring [2]. This compound serves primarily as a versatile intermediate in organic synthesis, with documented applications in the production of pharmaceuticals, agrochemicals, and specialty dyes [3]. The sec-butyl substituent confers distinct steric and electronic properties compared to linear (n-butyl) or more branched (tert-butyl) isomers [4], which directly impacts its reactivity in coupling reactions and the physical properties of its downstream products [5]. Its procurement is characterized by its availability in research and bulk quantities, with a typical commercial purity specification of ≥98.0% as verified by gas chromatography and nonaqueous titration .

Why 4-sec-Butylaniline Procurement Cannot Default to Generic Alkylaniline Analogs


The procurement of 4-sec-Butylaniline cannot be satisfied by simple substitution with its close structural isomers, such as 4-n-butylaniline (CAS 104-13-2) or 4-tert-butylaniline (CAS 769-92-6). While all share the same molecular formula (C₁₀H₁₅N), the degree of branching on the alkyl chain dictates both their physical properties and their chemical behavior [1]. The sec-butyl group provides a unique balance of steric bulk and conformational flexibility, which is critical for achieving specific molecular packing in liquid crystals [2] or for modulating reactivity and selectivity in palladium-catalyzed cross-coupling reactions [3]. The isomer 4-n-butylaniline, with its linear chain, exhibits different boiling points and steric profiles, while 4-tert-butylaniline, being highly branched, introduces significantly greater steric hindrance, potentially impeding reactions at the amine group [4]. Consequently, using an alternative isomer without re-optimizing the entire synthetic pathway will likely result in altered reaction kinetics, lower yields, or final products with divergent performance characteristics .

Quantified Selection Criteria: 4-sec-Butylaniline vs. Alkylaniline Isomers and Analogs


4-sec-Butylaniline Exhibits a Distinct Biota-Sediment Accumulation Profile Relative to Its Dimeric Analog

In a 28-day sediment exposure study, the biota-sediment accumulation factor (BSAF) for 4,4'-methylene-bis[N-sec-butylaniline] (MBA), a dimeric analog containing the 4-sec-butylaniline moiety, was measured at <1 in freshwater mussels [1]. This contrasts sharply with other substituted phenylamine antioxidants (SPAs) like N-phenyl-1-naphthalene (PNA), which exhibited BSAFs ranging from 1.54 to 33.24 in the same study [2]. This quantitative difference highlights that derivatives incorporating the sec-butylaniline group possess a lower potential for bioaccumulation compared to other high-production-volume SPAs [3].

Environmental Toxicology Bioaccumulation Sediment Toxicology

The Sec-Butyl Group Modulates Liquid Crystal Mesophase Behavior Differently from Linear Analogs

A patent for nematic liquid crystal compositions discloses the use of p-n-butylaniline derivatives to achieve a broad mesophase range [1]. The document emphasizes the importance of the alkyl substituent's structure on the operating temperature of the liquid crystal device [2]. The branched nature of the sec-butyl group in 4-sec-butylaniline, as opposed to the linear n-butyl chain, is known in the art to influence intermolecular packing and, consequently, the crystal-to-nematic and nematic-to-isotropic transition temperatures [3]. This structural specificity directly enables the fine-tuning of electro-optical device performance parameters, such as threshold voltage and response time, which cannot be replicated using the 4-n-butylaniline isomer [4].

Liquid Crystals Mesophase Engineering Material Science

4-sec-Butylaniline Demonstrates Quantifiable Toxicity to Tetrahymena pyriformis

The 40-hour toxicity of 4-sec-butylaniline to the ciliate Tetrahymena pyriformis has been experimentally determined and reported as a pIGC₅₀ value of 0.61 (log[L/mmol]) [1]. This translates to an IGC₅₀ (50% inhibitory growth concentration) of approximately 0.245 mmol/L [2]. This data point is crucial for quantitative structure-activity relationship (QSAR) models, which are used to predict the environmental fate and ecotoxicological impact of aromatic amines [3]. While direct comparative data for all alkyl aniline isomers under identical assay conditions is not collated in a single public source, this specific value allows for direct input into predictive models that can rank the relative hazard of this compound against others based on its physicochemical descriptors [4].

Aquatic Toxicology QSAR Modeling Environmental Risk Assessment

High-Fidelity Application Scenarios for 4-sec-Butylaniline Based on Verifiable Evidence


Synthesis of Specialty Liquid Crystal Intermediates

4-sec-Butylaniline is a key precursor in the synthesis of Schiff base liquid crystals, such as N-(4-alkoxybenzylidene)-4-alkylaniline derivatives [1]. The specific steric profile of the sec-butyl group, as distinct from its n-butyl isomer, is leveraged to fine-tune the nematic mesophase range of the final liquid crystal mixture, which is a critical performance parameter in display technologies [2].

Development of Substituted Phenylamine Antioxidants (SPAs)

The compound serves as a building block for the synthesis of more complex SPAs, including 4,4'-methylene-bis[N-sec-butylaniline] (MBA) [3]. Research has shown that this specific dimeric derivative exhibits a biota-sediment accumulation factor (BSAF) of <1 in aquatic organisms, which is significantly lower than other common SPAs [4]. This makes it a candidate for developing industrial antioxidants with a potentially improved environmental safety profile [5].

Aromatic Amine Monomer for Specialty Polymers and Dyes

Due to its primary amine functionality, 4-sec-butylaniline is used as a monomer in polycondensation reactions and as a diazo component in azo dye synthesis . The sec-butyl substituent enhances the solubility of the resulting polymers and dyes in organic solvents compared to unsubstituted aniline, while its moderate steric bulk prevents the excessive chain termination that can occur with the highly hindered 4-tert-butylaniline [6].

Pharmaceutical and Agrochemical Intermediate Research

4-sec-Butylaniline is a widely cited intermediate in the synthesis of active pharmaceutical ingredients (APIs) and agrochemicals [7]. It is particularly useful in palladium-catalyzed C-N cross-coupling reactions to create libraries of N-arylated compounds for biological screening [8]. The sec-butyl group provides a defined lipophilic handle that can be used to modulate the logP and membrane permeability of the target molecules, offering a distinct physicochemical signature compared to analogs with linear or tertiary alkyl chains [9].

Technical Documentation Hub

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